molecular formula C17H15NO3S B2686613 N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide CAS No. 896011-53-3

N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide

Cat. No.: B2686613
CAS No.: 896011-53-3
M. Wt: 313.37
InChI Key: FEUXKDPSAZSJCF-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide typically involves the reaction of 1-benzothiophen-5-amine with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzamide compound.

Industrial Production Methods: Industrial production of benzothiophene derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. For instance, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C provides rapid access to benzothiophene scaffolds .

Chemical Reactions Analysis

Types of Reactions: N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide has several applications in scientific research:

Comparison with Similar Compounds

N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide can be compared with other benzothiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which differentiate it from other benzothiophene derivatives.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-20-14-5-3-4-13(16(14)21-2)17(19)18-12-6-7-15-11(10-12)8-9-22-15/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUXKDPSAZSJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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